molecular formula C12H21NO4 B13153164 (3R,3aS,7aR)-tert-butyl3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate

(3R,3aS,7aR)-tert-butyl3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate

Cat. No.: B13153164
M. Wt: 243.30 g/mol
InChI Key: YGPOVGXTDBUOGY-BBBLOLIVSA-N
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Description

Pyrano[3,2-b]pyrrole-1(2H)-carboxylic acid, hexahydro-3-hydroxy-, 1,1-dimethylethyl ester, (3R,3aS,7aR)- is a complex heterocyclic compound It features a pyrano[3,2-b]pyrrole core structure, which is a fused ring system combining a pyrrole and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrano[3,2-b]pyrrole derivatives typically involves multicomponent reactions. One common method is the acid-catalyzed cyclocondensation reaction of 3-hydroxypyrrole, malononitrile, and various aldehydes. This reaction is often carried out in the presence of a silica-supported ionic liquid catalyst, such as 1-methyl-3-(triethoxysilylpropyl)imidazolium hydrogen sulfate . The reaction conditions usually involve moderate temperatures and the use of solvents like acetonitrile.

Industrial Production Methods

Industrial production methods for pyrano[3,2-b]pyrrole derivatives are not extensively documented. the use of scalable one-pot multicomponent reactions is advantageous for industrial applications due to their efficiency and simplicity. These methods often do not require the isolation of intermediate compounds, making them environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Pyrano[3,2-b]pyrrole derivatives can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form more complex structures.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions can introduce different substituents onto the pyrrole or pyran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrano[3,2-b]pyrrole-1(2H)-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrano[3,2-b]pyrrole compounds .

Scientific Research Applications

Pyrano[3,2-b]pyrrole derivatives have several scientific research applications:

Mechanism of Action

The mechanism of action of pyrano[3,2-b]pyrrole derivatives involves their interaction with various molecular targets. These compounds can act as inhibitors of specific enzymes or receptors, leading to changes in cellular processes. For example, some derivatives have been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrano[3,2-b]pyrrole derivatives are unique due to their specific ring fusion and the potential for diverse functionalization. This structural uniqueness allows for a wide range of chemical modifications and applications, making them valuable in various fields of research and industry.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl (3R,3aS,7aR)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-9(14)10-8(13)5-4-6-16-10/h8-10,14H,4-7H2,1-3H3/t8-,9-,10+/m1/s1

InChI Key

YGPOVGXTDBUOGY-BBBLOLIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H]2[C@H]1CCCO2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CCCO2)O

Origin of Product

United States

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